molecular formula C21H15BrN2O2 B1668949 1-Amino-2-bromo-4-p-toluidinoanthraquinone CAS No. 128-83-6

1-Amino-2-bromo-4-p-toluidinoanthraquinone

Cat. No.: B1668949
CAS No.: 128-83-6
M. Wt: 407.3 g/mol
InChI Key: SPDRRRCQUXHHLH-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-p-toluidinoanthraquinone: is an organic compound belonging to the anthraquinone family. It is characterized by its complex molecular structure, which includes an anthraquinone core substituted with amino, bromo, and p-toluidino groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-bromo-4-p-toluidinoanthraquinone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-p-toluidinoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Amino-2-bromo-4-p-toluidinoanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-p-toluidinoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. This interaction can lead to changes in cellular processes, making it useful in various applications, including drug development and diagnostics.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-4-p-toluidinoanthraquinone: Similar in structure but contains a hydroxy group instead of an amino group.

    1-Amino-2-chloro-4-p-toluidinoanthraquinone: Contains a chlorine atom instead of a bromine atom.

    1-Amino-2-methyl-4-p-toluidinoanthraquinone: Contains a methyl group instead of a bromine atom

Uniqueness

1-Amino-2-bromo-4-p-toluidinoanthraquinone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific reactivity and color properties .

Properties

IUPAC Name

1-amino-2-bromo-4-(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDRRRCQUXHHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059581
Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-83-6
Record name 1-Amino-2-bromo-4-[(4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-83-6
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Record name C.I. 62100
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-[(4-methylphenyl)amino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-bromo-4-p-toluidinoanthraquinone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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